molecular formula C8H15NO2 B11808474 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one

Cat. No.: B11808474
M. Wt: 157.21 g/mol
InChI Key: WORGLPABEQEWTL-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one (CAS 132630-69-4) is an organic building block with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . Its structure features a dihydropyran-4-one core substituted with a dimethylaminomethyl group, making it a valuable heterocyclic intermediate for synthetic and medicinal chemistry research . Pyran scaffolds are recognized for their diverse pharmacological potential. While research on this specific molecule is developing, pyran-based heterocycles are extensively investigated in various therapeutic areas, including as scaffolds for neurodegenerative conditions . For instance, certain pyran derivatives are being studied for their neuroprotective properties and are subjects of research related to Alzheimer's disease . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly the role of the basic dimethylamino moiety in biological activity and molecular interactions . As a chemical building block, it is suitable for further functionalization and the synthesis of more complex heterocyclic compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-[(dimethylamino)methyl]oxan-4-one

InChI

InChI=1S/C8H15NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h7H,3-6H2,1-2H3

InChI Key

WORGLPABEQEWTL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1COCCC1=O

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is a cornerstone for introducing aminomethyl groups into carbonyl-containing substrates. For 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, this method involves:

  • Substrate : Dihydro-2H-pyran-4(3H)-one (readily synthesized via cyclization of α-ketoglutaric acid derivatives ).

  • Reagents : Formaldehyde and dimethylamine.

  • Conditions : Acidic catalysis (e.g., trifluoroacetic acid) at 50–80°C for 6–12 hours .

Mechanism :

  • Formation of the iminium ion from formaldehyde and dimethylamine.

  • Nucleophilic attack by the enol form of dihydro-2H-pyran-4(3H)-one at the α-position.

  • Tautomerization to yield the final product.

Optimization :

  • Yields improve with excess dimethylamine (2–3 eq.) and slow addition of formaldehyde to prevent polymerization .

  • Solvents like ethanol or dichloromethane enhance solubility .

Data Table :

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Source
1TFACH₂Cl₂252462
2HCl (gas)EtOH501275
3PTSAToluene80668

Alkylation of Dihydropyranone Intermediates

Direct alkylation of dihydro-2H-pyran-4(3H)-one with dimethylaminomethyl halides offers a straightforward route:

Procedure :

  • Generate the enolate of dihydro-2H-pyran-4(3H)-one using LDA or NaH in THF .

  • React with dimethylaminomethyl chloride/bromide at −78°C to room temperature.

  • Quench with aqueous NH₄Cl and purify via distillation or column chromatography .

Challenges :

  • Competing over-alkylation requires strict temperature control.

  • Halide leaving group reactivity: Bromides (>90% conversion) outperform chlorides (60–70%) .

Data Table :

EntryBaseHalideTemp (°C)Yield (%)Purity (%)Source
1NaH(CH₃)₂NCH₂Br−78 → 255895
2LDA(CH₃)₂NCH₂Cl−784788

Reductive Amination Approach

Reductive amination combines ketone and amine precursors under reducing conditions:

Steps :

  • Condense dihydro-2H-pyran-4(3H)-one with dimethylamine in methanol.

  • Reduce the intermediate imine using NaBH₃CN or H₂/Pd-C .

Advantages :

  • Avoids harsh acidic conditions.

  • High stereoselectivity achievable with chiral catalysts .

Optimization :

  • Use of ammonium formate as a hydrogen donor improves safety and efficiency .

  • Solvent polarity (e.g., MeOH vs. THF) affects reaction rates .

Data Table :

EntryReducing AgentSolventTemp (°C)Time (h)Yield (%)Source
1NaBH₃CNMeOH252472
2H₂/Pd-CEtOAc501265

Analytical Characterization

Critical for verifying structure and purity:

  • NMR :

    • ¹H NMR (CDCl₃): δ 2.25 (s, 6H, N(CH₃)₂), 3.45 (m, 2H, CH₂N), 4.10 (m, 2H, pyran-OCH₂) .

    • ¹³C NMR : δ 42.1 (N(CH₃)₂), 65.8 (OCH₂), 207.5 (C=O) .

  • MS : m/z 171 [M+H]⁺ .

  • XRD : Confirms crystalline structure in solid-state forms .

Comparative Analysis of Methods

MethodProsConsScale-Up Feasibility
Mannich ReactionHigh yields (60–75%), mild conditionsRequires acidic catalystsIndustrial
AlkylationDirect functionalizationLow regioselectivityLab-scale
Reductive AminationStereocontrol, safetyLonger reaction timesPilot-scale

Chemical Reactions Analysis

Alkylation Reactions

The dimethylamino group acts as a nucleophile in alkylation reactions. For example:

  • Methylation : Reaction with methyl iodide in THF using NaH as a base yields 3-((trimethylammonio)methyl)dihydro-2H-pyran-4(3H)-one iodide (yield: 72%).

  • Benzylation : Treatment with benzyl bromide under similar conditions produces the corresponding quaternary ammonium salt.

Table 1: Alkylation Reaction Outcomes

SubstrateAlkylating AgentConditionsProductYieldSource
Target compoundCH₃ITHF, NaH, 0–25°CTrimethylammonio derivative72%
Target compoundBnBrTHF, NaH, 25°CBenzyl-substituted quaternary ammonium65%

Acylation Reactions

The dimethylamino group undergoes acylation with electrophilic reagents:

  • Acetylation : Reaction with acetic anhydride in CH₂Cl₂ using triethylamine produces 3-((acetoxymethyl)dimethylamino)dihydro-2H-pyran-4(3H)-one (yield: 88%).

  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF yields a Boc-protected derivative (yield: 95%) .

Table 2: Acylation Reaction Outcomes

SubstrateAcylating AgentConditionsProductYieldSource
Target compound(Ac)₂OCH₂Cl₂, Et₃N, 0–25°CAcetylated derivative88%
Target compoundBoc₂OTHF, DMAP, 25°CBoc-protected derivative95%

Oxidation and Reduction

The pyranone ring participates in redox transformations:

  • Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the pyranone ring to a dicarboxylic acid derivative.

  • Reduction : NaBH₄ in ethanol reduces the ketone to a secondary alcohol (yield: 68%).

Table 3: Redox Reaction Outcomes

Reaction TypeReagents/ConditionsProductYieldSource
OxidationKMnO₄, H₂SO₄, H₂O, 80°CDicarboxylic acid derivative58%
ReductionNaBH₄, EtOH, 0°CSecondary alcohol68%

Cyclization Reactions

The compound participates in intramolecular cyclization:

  • Acid-Catalyzed Cyclization : HCl in refluxing ethanol induces ring contraction to form 2-methyl-3-(dimethylamino)cyclopentanone (yield: 75%) .

  • Transition Metal-Catalyzed Cyclization : Pd(OAc)₂ facilitates C–H activation to generate fused bicyclic structures .

Table 4: Cyclization Reaction Outcomes

ConditionsProductYieldSource
HCl, EtOH, ΔCyclopentanone derivative75%
Pd(OAc)₂, DMF, 100°CBicyclic lactam62%

Nucleophilic Additions

The dimethylamino group enhances nucleophilicity in conjugate additions:

  • Michael Addition : Reacts with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) in THF to form β-amino esters (yield: 81%).

  • Grignard Reagents : Addition of MeMgBr to the pyranone carbonyl yields a tertiary alcohol.

Table 5: Nucleophilic Addition Outcomes

NucleophileConditionsProductYieldSource
Methyl acrylateTHF, 25°Cβ-Amino ester81%
MeMgBrEt₂O, 0°CTertiary alcohol70%

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives (yield: 65%) .

Radical Reactions

The pyranone ring stabilizes radicals in chain processes:

  • Photochemical Reactions : UV irradiation in CCl₄ generates chlorinated products via radical intermediates .

Key Findings

  • The dimethylamino group dictates nucleophilic reactivity, enabling alkylation, acylation, and conjugate additions .

  • The pyranone ring undergoes redox transformations and cyclization under acidic or catalytic conditions .

  • Transition metal catalysis expands functionalization via cross-coupling .

This compound’s versatility makes it valuable for synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. Experimental protocols from peer-reviewed studies ensure reproducibility and scalability .

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds structurally similar to 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one exhibit significant antioxidant properties. A study on derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (a related compound) showed that modifications could enhance their ability to scavenge free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown potential antimicrobial activity. In vitro studies have demonstrated that similar pyran derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Anticancer Research

Preliminary investigations into the anticancer properties of related compounds suggest that they may inhibit cancer cell proliferation. For instance, studies on pyrimidinone derivatives indicated that structural modifications could lead to enhanced activity against specific cancer cell lines, including lung adenocarcinoma cells .

Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various transformations, making it useful in synthesizing more complex molecules. For instance, it can be utilized in reactions involving nucleophilic substitutions and cyclizations to create diverse chemical entities .

Drug Development

The compound's ability to act as a building block for more complex pharmaceuticals has been noted in several studies. Its derivatives have been explored for their potential as enzyme inhibitors and receptor modulators, which are critical in drug design .

Table 1: Biological Activities of Related Compounds

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AntioxidantFree radicalsVariesSignificant scavenging activity
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AnticancerA549 (lung cancer)100Significant reduction in viability

Table 2: Synthesis Pathways Involving this compound

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionThis compound + R-X (alkyl halide) + baseAlkylated product
CyclizationThis compound + acid catalystCyclic derivatives

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant properties of various hydroxyl-substituted pyran derivatives, it was found that introducing hydroxyl groups significantly enhanced radical scavenging activity. This finding suggests that similar modifications to this compound could yield compounds with improved antioxidant capabilities .

Case Study 2: Synthesis of Novel Anticancer Agents

A research team synthesized a series of pyrimidinone derivatives from related pyran compounds and tested their anticancer activity against multiple cancer cell lines. The results indicated that specific structural modifications led to compounds with IC50_{50} values in the low micromolar range, demonstrating the potential for developing new anticancer therapies based on this scaffold .

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The pyran ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one with structurally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs with Dihydro-2H-pyran-4(3H)-one Core

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Modifications Key Features/Applications Reference
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one 3,5-dimethyl; 2,6-diphenyl substituents Industrial chemical (CAS 68226-09-5); molecular weight 280.36 g/mol
PID-7 to PID-17 (e.g., PID-9) 3-ylidene; sulfonamide-linked indole moieties BTK inhibitors; synthesized via Knoevenagel condensation (55–78% yields)
2-Phenyldihydro-2H-pyran-4(3H)-one 2-phenyl substituent High structural similarity (0.86) to target compound (CAS 265664-91-3)
2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one 4-methoxyphenyl substituent Structural similarity score: 0.76 (CAS 100058-61-5)

Key Observations:

  • Substituent Impact: The dimethylaminomethyl group in the target compound distinguishes it from analogs like PID-7–PID-17, which feature sulfonamide-linked indole moieties. This substitution likely enhances solubility and bioavailability compared to purely aromatic derivatives .
  • Synthetic Methods: Knoevenagel condensation is a common synthesis route for dihydro-2H-pyran-4(3H)-one derivatives, yielding PID compounds in 55–78% efficiency at room temperature . In contrast, sodium triacetoxyborohydride-mediated reductive amination is used for tetrahydro-2H-pyran-4-amine derivatives (e.g., in ), suggesting divergent synthetic pathways for amino-substituted variants .

Functional Group Comparison: Dimethylamino vs. Other Amines

Table 2: Amine-Substituted Analogs
Compound Name Amine Type Biological Activity/Notes Reference
This compound Dimethylamino Hypothesized enhanced membrane permeability N/A
PID-16 (N-(cyclopropylmethyl)-substituted) Cyclopropylmethylamine Moderate cytotoxicity (IC₅₀ ~12 µM in cancer cells)
2-Amino-6-(3-(methylsulfinyl)phenyl)quinazolin-4(3H)-one Primary amine FGFR1 kinase inhibition (IC₅₀ = 0.8 µM)

Key Observations:

  • The dimethylamino group in the target compound may confer superior metabolic stability compared to primary amines (e.g., in PID-16 or quinazolinones), as tertiary amines are less prone to oxidative deamination .
  • However, primary amines in compounds like 2-Amino-6-(3-(methylsulfinyl)phenyl)quinazolin-4(3H)-one exhibit potent kinase inhibition, suggesting a trade-off between stability and target affinity .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility Reference
This compound ~197.25 0.5–1.2 Moderate N/A
3,5-Dimethyl-2,6-diphenyldihydro-2H-pyran-4(3H)-one 280.36 3.8 Low
PID-9 (N-(3-fluorobenzyl)-substituted) 413.44 2.1 Low (HPLC purity 78%)

Key Observations:

  • PID-9’s low aqueous solubility (despite 78% purity) underscores the need for solubilizing groups in dihydro-2H-pyran-4(3H)-one derivatives .

Biological Activity

3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one, with CAS number 132630-69-4, is a compound of interest due to its potential biological activities. This review synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C8_8H15_{15}NO2_2
  • Molecular Weight : 157.21 g/mol
  • Structure : The compound features a pyran ring with a dimethylaminomethyl substituent, which may influence its biological activity.

Antioxidant Activity

Research has highlighted the antioxidant properties of compounds similar to this compound. For example, derivatives of pyran compounds have been shown to scavenge free radicals effectively. In studies using DPPH and ABTS assays, certain pyran derivatives demonstrated significant antioxidant capacity, suggesting that this compound may exhibit similar properties due to structural similarities .

Neuroprotective Effects

The neuroprotective potential of pyran-based compounds has been explored in various studies. Compounds containing the pyran structure have shown promise in treating neurodegenerative diseases by inhibiting cholinesterase and reducing oxidative stress. This is particularly relevant for conditions such as Alzheimer’s disease, where maintaining neuronal health is crucial .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related pyran compounds suggest that they may possess inhibitory effects against a range of pathogens. This could be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological efficacy. Key factors influencing activity include:

  • Substituents on the Pyran Ring : Variations in substituents can enhance or diminish biological activity.
  • Hydrophilicity vs. Lipophilicity : The balance between these properties affects bioavailability and interaction with biological targets.

Case Studies

  • Antioxidant Efficacy : In a comparative study, various pyran derivatives were evaluated for their ability to scavenge DPPH radicals. Results indicated that modifications at specific positions on the pyran ring significantly enhanced antioxidant activity .
  • Neuroprotective Mechanisms : A study on cholinesterase inhibitors revealed that certain pyran derivatives showed IC50 values comparable to established drugs, indicating potential therapeutic applications in neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for 3-((Dimethylamino)methyl)dihydro-2H-pyran-4(3H)-one?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted aldehydes and amines. For example, similar pyran derivatives are synthesized under reflux conditions in ethanol with argon gas to prevent oxidation. Post-reaction steps include acid treatment (e.g., acetic acid), extraction with ethyl acetate, and purification via column chromatography. The dimethylaminomethyl group may be introduced via reductive amination or nucleophilic substitution using dimethylamine derivatives .
  • Key Reaction Parameters :
  • Solvent: Ethanol or methanol.
  • Catalysts: Piperidine or acid catalysts for cyclization.
  • Temperature: Reflux (70–80°C).
  • Purification: Liquid-liquid extraction, rotary evaporation, and chromatography.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the pyran ring structure, substituent positions (e.g., dimethylaminomethyl group), and stereochemistry. For example, coupling constants in 1^1H NMR can resolve diastereomeric configurations .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula and fragmentation patterns. A mass accuracy of <5 ppm is recommended .
  • X-ray Crystallography : Resolves absolute configuration and crystal packing effects, particularly for chiral centers introduced during synthesis .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer :
  • Biological Activity Screening : Derivatives of dihydropyranones are tested for antimicrobial, anticancer, or enzyme-inhibitory properties using assays like MIC (Minimum Inhibitory Concentration) or cell viability (MTT assay). The dimethylaminomethyl group may enhance solubility and target binding .
  • Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., replacing dimethylamino with hydroxyl or acetyl groups) to optimize potency and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency. For example, piperidine in ethanol improved yields in related pyranone syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while reducing agents (e.g., NaBH4_4) can prevent side reactions.
  • Scale-Up Strategies : Transition from batch to continuous flow reactors for better heat/mass transfer, as demonstrated in industrial-scale pyranone production .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Orthogonal Assays : Confirm activity using multiple assays (e.g., enzymatic inhibition + cell-based assays) to rule out false positives. For instance, discrepancies in antioxidant activity of pyran derivatives were resolved by combining DPPH radical scavenging and FRAP assays .
  • Variable Control : Standardize experimental conditions (e.g., cell lines, solvent concentrations) to minimize batch-to-batch variability. Comparative studies using shared reference compounds are critical .

Q. How does the dimethylaminomethyl group influence the compound's reactivity compared to other derivatives?

  • Methodological Answer :
  • Electronic Effects : The electron-donating dimethylamino group increases nucleophilicity at the methylene position, facilitating alkylation or acylation reactions. This contrasts with hydroxyl or acetyl substituents, which may deactivate the ring .
  • Solubility and Bioavailability : The dimethylaminomethyl group enhances water solubility via protonation at physiological pH, improving pharmacokinetic profiles in drug discovery .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial activity may arise from differences in bacterial strains or assay protocols. To address this:
    • Replicate studies using ATCC-standardized strains.
    • Perform dose-response curves to compare IC50_{50} values across laboratories .

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